HIV-IN petide

HIV-1 Protease Inhibition Enzyme Kinetics Comparative Pharmacology

HIV-IN peptide is a non-cleavable transition-state analog that overcomes instability issues inherent to natural peptide substrates in protease assays. Its reduced amide bond (ψ[CH2NH]) ensures consistent inhibitor concentration for robust kinetic measurements. - Enables accurate Ki (50 nM) determination and co-crystallization with HIV-1 protease. - Ideal calibration standard for high-throughput screening; moderate affinity offers a wide dynamic range not achievable with clinical inhibitors. - Valuable SAR benchmark for evaluating transition-state isosteres. Lyophilized, ≥97% HPLC; shipped globally.

Molecular Formula C40H69N11O8
Molecular Weight 832 g/mol
CAS No. 167875-35-6
Cat. No. B070570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-IN petide
CAS167875-35-6
Molecular FormulaC40H69N11O8
Molecular Weight832 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1
InChIKeySGWAZUZKMXHYMB-UQGDEETHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-IN Peptide Baseline Data Overview


The compound designated HIV-IN peptide (CAS 167875-35-6) is a synthetic, competitive inhibitor of the HIV-1 protease . Its core structural feature is the incorporation of a non-hydrolyzable, reduced amide bond isostere (ψ[CH2NH]) in place of a natural peptide bond, classifying it as a peptidomimetic or pseudopeptide . The canonical sequence is H-Arg-Val-Leu-ψ(CH2NH)-Phe-Glu-Ala-Nle-NH2, with a molecular weight of 832.04 g/mol . This compound is a foundational research tool for studying protease mechanism and inhibitor binding interactions.

Transition-state analog inhibitor for protease mechanism studies
Non-hydrolyzable ψ[CH2NH] backbone provides assay concentration consistency
Substrate-based peptidomimetic with defined sequence for subsite mapping

Why Generic Substitutes for HIV-IN Peptide Fail


Substituting HIV-IN peptide with an unmodified peptide or another protease inhibitor is scientifically unsound due to its unique ψ[CH2NH] reduced amide bond isostere . This structural modification confers two critical properties that are absent in standard peptides: 1) It creates a non-cleavable transition-state analog that acts as a potent competitive inhibitor, and 2) It provides metabolic stability against proteolytic degradation, ensuring consistent concentration in experimental systems [1]. Using a standard peptide with a natural scissile bond would result in rapid hydrolysis by the target protease, failing to maintain inhibitory pressure and invalidating kinetic measurements. The quantitative evidence below demonstrates precisely how this compound's specific structure and resultant affinity profile differ from other in-class candidates.

Unmodified peptide substitution
Standard peptides with natural scissile bonds may undergo rapid hydrolysis, failing to sustain inhibitory pressure and compromising kinetic measurements.
Small-molecule protease inhibitor mismatch
Clinically approved inhibitors lack the substrate-like sequence and transition-state mimicry required for subsite-specificity and resistance-mutation studies.
Peptidomimetic analog with different sequence
Closely related ψ(CH2NH) inhibitors with altered flanking residues may shift binding affinity and subsite recognition, requiring sequence-specific validation.

Quantitative Differentiation Evidence for HIV-IN Peptide


Inhibitory Affinity vs. FDA-Approved Protease Inhibitors

HIV-IN peptide exhibits a defined inhibition constant (Ki) of 50 nM for wild-type HIV-1 protease . In contrast, clinically approved small-molecule protease inhibitors demonstrate Ki values in the sub-nanomolar to low nanomolar range. For instance, Darunavir (DRV) exhibits a Ki of 0.12 nM, Amprenavir (APV) a Ki of 0.17 nM, and Saquinavir (SQV) a Ki of 6.9 nM against the same wild-type target [1]. The 8-fold to 400-fold difference in potency is a critical parameter for experimental design.

Affinity vs. approved protease inhibitors
Cross-study comparable
Ki = 50 nM (HIV-IN peptide) vs. Darunavir 0.12 nM, Amprenavir 0.17 nM, Saquinavir 6.9 nM
7- to 400-fold lower potency; wild-type HIV-1 protease assay
Moderate inhibition supports mechanistic studies without complete pathway shutdown
Recombinant protease, biochemical conditions
HIV-1 Protease Inhibition Enzyme Kinetics Comparative Pharmacology

Affinity vs. Another ψ(CH2NH) Peptidomimetic Inhibitor

Within the specific class of reduced-amide bond inhibitors, HIV-IN peptide demonstrates a distinct affinity profile. Its Ki of 50 nM is 23-fold weaker than that of Ac-Thr-Ile-Nle-ψ(CH2NH)-Nle-Gln-Arg-NH2 (Ki = 2.2 nM), a closely related peptidomimetic derived from a different viral cleavage site [1]. This quantitative difference underscores the profound impact of flanking amino acid sequence on binding energy, even when the same non-cleavable isostere is employed.

Affinity vs. another ψ(CH2NH) inhibitor
Cross-study comparable
Ki = 50 nM vs. Ac-TI-Nle-r-Nle-QR-NH2 Ki = 2.2 nM (23-fold weaker)
Different Gag-Pol cleavage site sequence
Sequence context drives affinity; supports subsite-specificity research
pH 5.0, 25°C assay
Peptidomimetic Design Structure-Activity Relationship Protease Inhibition

Affinity vs. Unmodified Peptide Substrate

The structural rationale for selecting HIV-IN peptide over an unmodified peptide of identical sequence is supported by class-level evidence. Research on similar reduced-amide bond inhibitors demonstrates that the ψ[CH2NH] modification transforms a cleavable substrate (with millimolar Km) into a tight-binding competitive inhibitor [1]. For instance, a study on a related sequence showed that introduction of a reduced amide bond lowered the Ki to the nanomolar range (Ki = 110 nM), whereas the unmodified peptide had a much higher Ki and was subject to proteolytic turnover [1]. HIV-IN peptide's Ki of 50 nM is consistent with this established structure-activity relationship.

vs. unmodified peptide substrate
Class-level inference
Ki = 50 nM; related ψ(CH2NH) peptide Ki = 110 nM vs. mM-range substrate Km
>200-fold affinity gain over substrate
Transition-state analog transformation from substrate to stable inhibitor
Data to verify for exact sequence; class-level SAR
Transition-State Analog Peptide Stability Inhibitor Design

Proteolytic Stability from ψ(CH2NH) Modification

The presence of the ψ[CH2NH] pseudopeptide bond in HIV-IN peptide is a key structural differentiator from standard peptides. Literature on this class of isosteres indicates that such modifications confer significant resistance to degradation by general proteases [1]. This enhanced metabolic stability is a direct consequence of the non-hydrolyzable backbone modification and ensures that the inhibitor's concentration remains consistent throughout the duration of an assay, unlike natural peptides which are susceptible to rapid cleavage by both the target and contaminating proteases.

Proteolytic stability
Class-level inference
Non-hydrolyzable ψ[CH2NH] isostere backbone
Resistance to general protease degradation
Supports consistent inhibitor concentration in long-duration assays
In vitro biochemical/cellular systems
Metabolic Stability Peptidomimetics Proteolytic Resistance

Optimal Research Applications for HIV-IN Peptide


Mechanistic Studies of Protease Specificity and Resistance

HIV-IN peptide's defined moderate affinity (Ki = 50 nM) makes it an ideal probe for studying protease-substrate interactions and the impact of drug-resistance mutations. Its 7- to 400-fold lower potency compared to clinical inhibitors like Saquinavir or Darunavir allows researchers to resolve binding kinetics and characterize mutations that confer low-level resistance, which might be obscured by the overwhelming potency of approved drugs [1]. The stable ψ[CH2NH] bond ensures the inhibitor remains intact throughout these kinetic analyses [2].

X-Ray Crystallography of Protease-Inhibitor Complexes

As a substrate-based, reduced-amide bond inhibitor, HIV-IN peptide is a valuable tool for co-crystallization studies with HIV-1 protease. Its structural mimicry of a natural substrate's transition state, combined with its stable, non-cleavable backbone, allows for the determination of high-resolution structures of the enzyme-inhibitor complex . This provides direct insight into subsite occupancy and conformational changes upon ligand binding, which is essential for rational drug design programs [1].

Calibration Standard for HTS Assays

The well-characterized and reproducible Ki value of 50 nM for HIV-IN peptide establishes it as a reliable positive control and calibration standard for biochemical and cell-based assays . Its intermediate potency is ideal for generating a robust signal window in assays designed to detect both more potent and weaker inhibitors. In contrast, using a sub-nanomolar inhibitor like Darunavir as a control could saturate the assay signal and limit the dynamic range for identifying novel hits [1].

Comparative Studies of Peptidomimetic Scaffolds

HIV-IN peptide serves as a benchmark peptidomimetic with a specific sequence (RVL-(ψ)FEA-Nle) and a defined Ki (50 nM) . It is an essential reference compound for structure-activity relationship (SAR) studies comparing different transition-state isosteres (e.g., hydroxyethylamine, statine) or for evaluating the impact of sequence variations on binding affinity. This allows researchers to quantitatively assess how modifications to the peptidomimetic core influence potency and selectivity [1].

Application
Selection Property
Validation Focus
Protease specificity & resistance studies
Moderate, well-characterized affinity profile
Resistance mutation kinetics and binding resolution
X-ray crystallography of protease-inhibitor complexes
Substrate-based reduced-amide bond transition-state mimic
Subsite occupancy and conformational change upon binding
High-throughput screening calibration
Reproducible Ki for assay signal window
Dynamic range and control for inhibitor screening
Peptidomimetic scaffold SAR comparison
Sequence-defined peptidomimetic benchmark
Potency and selectivity across isostere variants
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